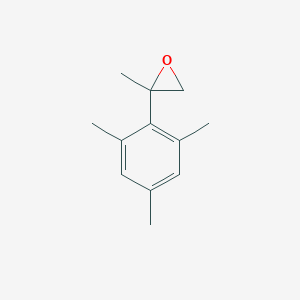

2-Mesityl-2-methyloxirane

説明

2-Mesityl-2-methyloxirane is an epoxide compound characterized by a three-membered cyclic ether (oxirane) ring substituted with a mesityl (2,4,6-trimethylphenyl) group and a methyl group at the 2-position. This structure confers unique steric and electronic properties, making it a subject of interest in organic synthesis and materials science.

特性

分子式 |

C12H16O |

|---|---|

分子量 |

176.25 g/mol |

IUPAC名 |

2-methyl-2-(2,4,6-trimethylphenyl)oxirane |

InChI |

InChI=1S/C12H16O/c1-8-5-9(2)11(10(3)6-8)12(4)7-13-12/h5-6H,7H2,1-4H3 |

InChIキー |

BCXVOOHGNIWNMR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)C)C2(CO2)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-Mesityl-2-methyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of mesityl-substituted alkenes with m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide under mild conditions. The reaction typically proceeds at room temperature and requires careful control of the reaction time to prevent over-oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the efficiency of the epoxidation process. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability.

化学反応の分析

Types of Reactions

2-Mesityl-2-methyloxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.

Reduction: Reduction of the epoxide can yield alcohols or other reduced species.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, leading to the formation of new carbon-oxygen or carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide under basic or acidic conditions.

Major Products Formed

Diols: Formed through the ring-opening oxidation of the epoxide.

Alcohols: Resulting from the reduction of the epoxide.

Substituted Epoxides: Produced via nucleophilic substitution reactions.

科学的研究の応用

2-Mesityl-2-methyloxirane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and other biological molecules.

Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability.

作用機序

The mechanism of action of 2-Mesityl-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is influenced by the mesityl group, which can stabilize intermediates and transition states, thereby affecting the overall reaction pathway. The molecular targets and pathways involved depend on the specific reaction and conditions used.

類似化合物との比較

Comparison with Similar Oxirane Derivatives

Oxiranes (epoxides) are versatile intermediates in organic chemistry, with their reactivity and stability heavily influenced by substituents. Below is a comparative analysis of 2-Mesityl-2-methyloxirane and structurally analogous compounds.

Table 1: Structural and Functional Comparison of Selected Oxiranes

Key Comparative Findings

Steric Effects :

- This compound exhibits significantly higher steric hindrance compared to smaller analogs like 2-methyl-2-phenyloxirane due to the mesityl group’s three methyl substituents. This bulkiness likely reduces its reactivity in ring-opening reactions, a property advantageous in stabilizing reactive intermediates .

- In contrast, 2-[[(2-ethylhexyl)oxy]methyl]oxirane (CAS 2461-15-6) features a linear alkyl chain, leading to lower steric hindrance and higher flexibility, making it suitable for surfactant synthesis .

Electronic Effects: The electron-donating methyl and mesityl groups in this compound may slightly deactivate the epoxide ring toward electrophilic attack. Conversely, halogenated derivatives like (R)-2-((2-chloro-phenoxy)methyl)oxirane show enhanced electrophilicity due to the electron-withdrawing chlorine atom .

Applications and Availability :

- While this compound’s commercial production is discontinued , analogs like 2-ethylhexyloxy derivatives remain industrially relevant for polymer and surfactant applications . The discontinued status of this compound may reflect niche utility or synthetic challenges.

生物活性

2-Mesityl-2-methyloxirane, a compound belonging to the class of epoxides, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a mesityl group (1,3,5-trimethylphenyl) attached to a methyloxirane structure. Its molecular formula is , and it has a molecular weight of 176.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The epoxide functional group is known for its electrophilic nature, enabling it to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to:

- Antimicrobial Properties : Studies have indicated that epoxides can exhibit antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Cytotoxicity Against Cancer Cells : Preliminary research suggests that this compound may induce apoptosis in certain cancer cell lines through the activation of pro-apoptotic signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various epoxides, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of several epoxide derivatives. In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for its anti-inflammatory activity .

Cytotoxicity Against Cancer Cells

A recent study investigated the cytotoxic effects of this compound on human breast cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies revealed that the compound triggered apoptosis through mitochondrial pathways .

Safety and Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile of this compound. Toxicological assessments have indicated that while epoxides can be reactive, their toxicity largely depends on concentration and exposure duration. Long-term studies are necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。